molecular formula C13H13FN2O B3141534 (6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine CAS No. 478912-71-9

(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine

Cat. No. B3141534
CAS RN: 478912-71-9
M. Wt: 232.25 g/mol
InChI Key: RYVJWLSAMQEWTI-UHFFFAOYSA-N
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Description

(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine, also known as FMBA, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, such as cyclopropanecarboxylic acid derivatives and pyridinium salts. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents. In addition, this compound has been used as a reagent in the synthesis of peptides, proteins, and DNA.

Mechanism of Action

The mechanism of action of (6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine is not completely understood, but it is believed to have a variety of biochemical and physiological effects. It has been found to interact with a variety of enzymes and receptors, and has been found to have a variety of effects on the body, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, this compound has been found to have antioxidant and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial effects, as well as anti-cancer effects. In addition, this compound has been found to have antioxidant and neuroprotective effects. It has also been found to have an effect on the metabolism of a variety of compounds, including glucose, fatty acids, and cholesterol.

Advantages and Limitations for Lab Experiments

(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is its versatility, as it can be used as a starting material for the synthesis of a variety of compounds. In addition, this compound is relatively easy to synthesize, and is relatively stable in aqueous solutions. However, this compound is toxic, and should be handled with caution. In addition, this compound is a relatively expensive compound, and should be used sparingly in lab experiments.

Future Directions

The potential future directions of (6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine are numerous. This compound can be used as a starting material for the synthesis of a variety of compounds, and its biochemical and physiological effects can be further explored. In addition, this compound can be used in the development of new pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents. Furthermore, this compound can be used in the development of new peptides, proteins, and DNA. Finally, this compound can be used in the development of new diagnostic and therapeutic agents.

properties

IUPAC Name

6-fluoro-N-[(4-methoxyphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-17-11-7-5-10(6-8-11)9-15-13-4-2-3-12(14)16-13/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVJWLSAMQEWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 2,6-difluoro-pyridine (49, 100 g, 869 mmol) in 500 mL of N-methylpyrrolidinone, 4-methoxy-benzylamine (77, 136 mL, 1.043 mol) and N,N-diisopropylethylamine (304 mL, 1.738 mol) were added. The reaction was stirred at 90° C. overnight, then poured into 8 L of water. The precipitate collected by filtration and washed with water, then taken up in ethyl acetate and washed with water. The organic layer was dried over sodium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material was triturated with heptane and collected by filtration to provide the desired compound (78, 151 g, 650 mmol, 74.8% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step One
Quantity
304 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
8 L
Type
reactant
Reaction Step Two
Yield
74.8%

Synthesis routes and methods II

Procedure details

To a solution of 2,6-di-fluoro-pyridine (2.2 g, 1 equiv.) in DMF (20 mL) is added 4-methoxy-benzylamine (5.6 g, 2.2 equiv.) and potassium carbonate (12 g, 4.4 equiv.). After heating at 50° C. for 16 hours, the solution is cooled to rt and filtered through Celite. The filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography using a gradient of hexane:EtOAc (19:1→4:1) to give the title compound.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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